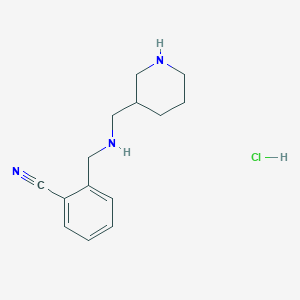

2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride

Description

2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS 1353984-52-7) is a piperidine-containing benzonitrile derivative with the molecular formula C₁₄H₂₀ClN₃ and a molecular weight of 265.78 g/mol . The compound features a benzonitrile core substituted with a piperidin-3-ylmethylamino-methyl group, protonated as a hydrochloride salt. Such structural motifs are common in medicinal chemistry, particularly in central nervous system (CNS) or antiviral drug candidates, due to the piperidine ring’s ability to modulate pharmacokinetic properties and receptor binding .

Properties

IUPAC Name |

2-[(piperidin-3-ylmethylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-8-13-5-1-2-6-14(13)11-17-10-12-4-3-7-16-9-12;/h1-2,5-6,12,16-17H,3-4,7,9-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQVBAKIVWSLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNCC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a synthetic compound recognized for its significant biological activity, particularly as a serotonin 4 receptor (5-HT4R) agonist. This property positions the compound as a potential therapeutic agent for gastrointestinal motility disorders and other neurological conditions.

- Chemical Formula : C₁₄H₁₈ClN₃

- Molecular Weight : Approximately 265.78 g/mol

- CAS Number : 1353946-10-7

The primary biological activity of this compound is its role as an agonist at the serotonin 4 receptor. This receptor is crucial in modulating gastrointestinal motility and neurotransmission. The compound's interaction with serotonin receptors suggests it can influence various physiological processes, including:

- Gastrointestinal Motility : By stimulating 5-HT4R, the compound may enhance peristalsis and alleviate symptoms associated with gastrointestinal disorders.

- Neurological Effects : Its action on serotonin receptors may also have implications for mood regulation and cognitive functions.

Biological Activity Data

| Study Type | Findings |

|---|---|

| Receptor Binding | Demonstrated effective binding to serotonin receptors, influencing neurotransmitter activity. |

| Pharmacodynamics | Potential applications in treating gastrointestinal motility disorders due to receptor activation. |

| Comparative Analysis | Similar compounds exhibit variations in receptor affinity, highlighting unique therapeutic potential. |

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

-

Gastrointestinal Disorders :

- Research indicates that this compound may improve symptoms in patients with conditions such as irritable bowel syndrome (IBS) by enhancing gut motility through serotonin receptor activation.

- Neurological Implications :

- Comparative Studies :

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:

- Long-term Efficacy and Safety : Clinical trials to assess the long-term effects of the compound in various populations.

- Mechanistic Studies : Detailed investigations into its mechanism of action at the molecular level.

- Broader Therapeutic Applications : Exploring its potential in treating other conditions related to serotonin dysregulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of benzonitrile-piperidine hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity: The parent compound (CAS 1353984-52-7) exhibits moderate lipophilicity due to the benzonitrile group and piperidine ring, enhancing blood-brain barrier permeability compared to simpler analogs like 2-(Aminomethyl)benzonitrile hydrochloride (CAS 34403-48-0; similarity score 0.91) .

- Synthetic Accessibility : Derivatives with para-substitution (e.g., BD288051) may require more complex regioselective synthesis compared to ortho-substituted analogs .

- Stability : The hydrochloride salt form improves solubility and stability, as evidenced by validated HPLC methods for related benzonitrile derivatives (e.g., Rilpivirine Hydrochloride impurities) .

Functional Group Impact on Bioactivity

- Piperidine Substitution : Piperidin-3-yl derivatives (e.g., CAS 1353984-52-7) may exhibit stronger CNS activity due to optimal spatial arrangement for receptor binding, whereas piperidin-2-yl analogs (e.g., BD288051) could show altered selectivity .

Q & A

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis to avoid inhalation .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis. Label containers with GHS hazard symbols (e.g., GHS07 for irritant) .

(Basic) How can researchers validate the structural integrity of this compound post-synthesis?

Q. Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare aromatic proton signals (δ 7.8–7.2 ppm) and piperidine methylene groups (δ 2.9–2.4 ppm) to theoretical predictions.

- HPLC Purity Assay : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (60:40). Retention time ~6.2 minutes .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 58.2%, H: 6.5%, N: 15.1%) .

(Advanced) Which computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Functional Selection : B3LYP hybrid functional with 6-31G(d,p) basis set provides accurate thermochemical data (e.g., atomization energy deviations <3 kcal/mol) .

- Solvent Effects : Include implicit solvation (e.g., PCM model for water) to simulate physiological conditions.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzonitrile and piperidine moieties .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Q. Methodological Answer :

- SAR Strategy :

- Structural Modifications : Vary substituents on the benzonitrile ring (e.g., electron-withdrawing groups at para-position) and piperidine N-alkylation.

- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) using radioligand displacement assays (IC₅₀ determination) .

- Data Interpretation : Use multivariate regression to correlate logP (measured via shake-flask method) with activity .

(Advanced) What strategies resolve contradictions between experimental and computational data for this compound’s properties?

Q. Methodological Answer :

- Validation Workflow :

- Benchmarking : Compare computed vs. experimental vibrational spectra (IR/Raman) to refine force fields.

- Thermochemical Accuracy : Integrate exact-exchange terms (e.g., in B3LYP) to reduce errors in enthalpy calculations (average deviation <2.4 kcal/mol) .

- Dynamic Corrections : Apply Grimme’s D3 dispersion corrections to account for weak interactions in crystal packing .

(Basic) Which analytical techniques are optimal for assessing purity and stability under varying conditions?

Q. Methodological Answer :

- Stability Testing :

- Forced Degradation : Expose to heat (40°C/75% RH for 14 days) and analyze degradation products via LC-MS.

- HPLC Method : Use a gradient elution (10–90% acetonitrile in 0.1% formic acid) to resolve impurities (LOD ≤0.1%) .

- Kinetic Studies : Monitor hydrolysis rates in PBS buffer (pH 7.4) at 37°C using UV-Vis spectroscopy (λmax = 270 nm) .

(Advanced) How can in silico models predict this compound’s interaction with biological targets like enzymes or receptors?

Q. Methodological Answer :

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide with a receptor grid centered on the active site (e.g., CYP450 enzymes).

- Scoring : Prioritize poses with hydrogen bonds between the piperidine nitrogen and Asp/Glu residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.